2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide
Overview
Description
2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H5BrF4O. It is characterized by the presence of four fluorine atoms and a methoxy group attached to a benzyl bromide core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide typically involves the bromination of 2,3,5,6-tetrafluoro-4-methoxybenzyl alcohol. The reaction conditions often include the use of bromine or a brominating agent in an organic solvent. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the benzyl alcohol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for high yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products include substituted benzyl derivatives.
Oxidation Reactions: The products are typically aldehydes or carboxylic acids.
Reduction Reactions: The primary product is 2,3,5,6-tetrafluoro-4-methoxybenzyl alcohol.
Scientific Research Applications
2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. The fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its reactivity and applications.
Pentafluorobenzyl bromide: This compound has five fluorine atoms on the benzyl ring, making it more electron-withdrawing and reactive in certain chemical reactions.
Uniqueness
2,3,5,6-Tetrafluoro-4-methoxybenzyl bromide is unique due to the presence of both methoxy and fluorine groups, which provide a balance of electron-donating and electron-withdrawing effects. This unique combination allows for versatile reactivity and a wide range of applications in various fields .
Properties
IUPAC Name |
1-(bromomethyl)-2,3,5,6-tetrafluoro-4-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4O/c1-14-8-6(12)4(10)3(2-9)5(11)7(8)13/h2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPXIYPEWUELMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)CBr)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964162 | |
Record name | 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4910-40-1 | |
Record name | 1-(Bromomethyl)-2,3,5,6-tetrafluoro-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90964162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4910-40-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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